molecular formula C15H20O2 B8274211 2-(4-Allyl-3,5-dimethyl-phenyl)-[1,3]dioxane

2-(4-Allyl-3,5-dimethyl-phenyl)-[1,3]dioxane

Cat. No.: B8274211
M. Wt: 232.32 g/mol
InChI Key: CRCMXDLGULHZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Allyl-3,5-dimethyl-phenyl)-[1,3]dioxane is a useful research compound. Its molecular formula is C15H20O2 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

2-(3,5-dimethyl-4-prop-2-enylphenyl)-1,3-dioxane

InChI

InChI=1S/C15H20O2/c1-4-6-14-11(2)9-13(10-12(14)3)15-16-7-5-8-17-15/h4,9-10,15H,1,5-8H2,2-3H3

InChI Key

CRCMXDLGULHZRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC=C)C)C2OCCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The corresponding Grignard-reagent is prepared form 2-(4-bromo-3,5-dimethyl-phenyl)-[1,3]dioxane (2.5 g, 9.22 mmol) and Mg (258 mg, 10.6 mmol) in THF (50 mL). To this reagent allylbromide (1.23 g, 10.14 mmol) is added dropwise at rt. The reaction mixture becomes warm (40° C.) and it is stirred for 16 h. The reaction is quenched by adding water. The mixture is extracted with EA. The organic extract is dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 10:1 to give 2-(4-allyl-3,5-dimethyl-phenyl)-[1,3]dioxane (1.8 g) as a colourless oil; LC-MS: tR=1.02 min, [M+1]+=233.22, 1H NMR (CDCl3): δ 7.12 (s, 2H), 5.94-5.80 (m, 1H), 5.44 s, 1H), 4.95 (dd, J=1.8, 10.0 Hz, 1H), 4.80 (dd, J=1.8, 17.0 Hz, 1H), 4.30-4.21 (m, 2H), 4.04-3.92 (m, 2H), 3.40-3.34 (m, 2H), 2.32-2.26 (m, 8H).
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
258 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two

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